
3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide
Descripción general
Descripción
3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide, also known as 3-bromo-2-oxopropyl quinazolin-4-one hydrobromide, is a small organic molecule containing bromine, oxygen, and nitrogen atoms. It is a type of quinazoline derivative and is used in various scientific research applications. It is also used as an intermediate in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide has been used in various scientific research applications, including the synthesis of organic compounds and the study of enzyme inhibitors. It has also been used as a building block in the synthesis of other organic compounds, such as quinazolinones, quinolines, and quinazolines. In addition, it has been used in the synthesis of other compounds such as aminopyridines, indoles, and pyridines.
Mecanismo De Acción
The mechanism of action of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide is not well understood. However, it is thought to involve the binding of the molecule to the active site of an enzyme, which in turn prevents the enzyme from catalyzing a reaction. It is also thought to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide have not been extensively studied. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been found to increase the activity of certain enzymes, such as cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable and can be stored for long periods of time without degradation. Third, it is relatively easy to synthesize and can be used in a variety of reactions. However, the use of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide in laboratory experiments also has some limitations. First, it is not very soluble in water, which can limit its use in certain reactions. Second, it can be toxic if handled improperly or ingested.
Direcciones Futuras
The potential future directions for 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide include further research into its mechanism of action and biochemical and physiological effects. In addition, further research into its potential applications in drug design, organic synthesis, and enzyme inhibition could be beneficial. Furthermore, further research into its potential use in other laboratory experiments, such as in the synthesis of other organic compounds, could be beneficial. Finally, further research into its potential toxicity, solubility, and stability could be beneficial.
Propiedades
IUPAC Name |
3-(3-bromo-2-oxopropyl)quinazolin-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2.BrH/c12-5-8(15)6-14-7-13-10-4-2-1-3-9(10)11(14)16;/h1-4,7H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIODYCBNNKNGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



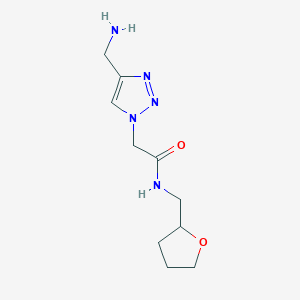
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
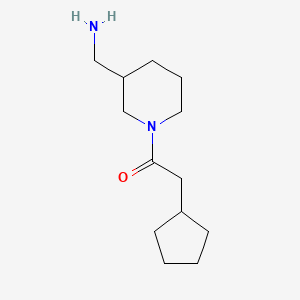
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)
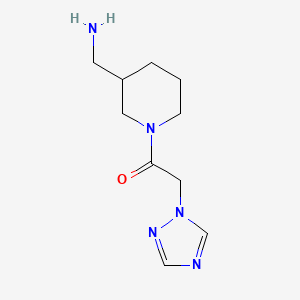
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464925.png)
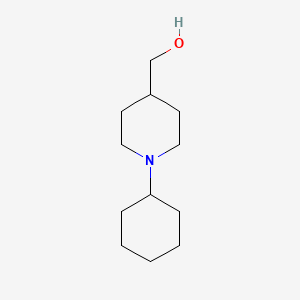
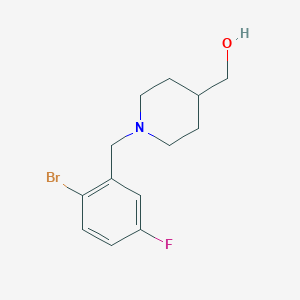
![1-[4-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1464929.png)
